molecular formula C14H31N3O10 B12686629 Einecs 307-136-2 CAS No. 97552-84-6

Einecs 307-136-2

Cat. No.: B12686629
CAS No.: 97552-84-6
M. Wt: 401.41 g/mol
InChI Key: VTNNHRNJDCSGKJ-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

Molecular Composition and Stoichiometry

The complex adopts a 1:2 molar ratio, with one nitroadipic acid molecule (C₆H₇NO₆) associating with two 2,2'-iminodiethanol molecules (C₄H₁₁NO₂). The molecular formula is C₁₄H₃₁N₃O₁₀, yielding a molecular weight of 401.41 g/mol. The IUPAC name—2-nitrohexanedioic acid compound with 2,2'-iminodiethanol (1:2)—reflects this stoichiometry.

Table 1: Fundamental Molecular Properties
Property Value
Molecular Formula C₁₄H₃₁N₃O₁₀
Molecular Weight 401.41 g/mol
CAS Registry 97552-84-6
Stoichiometric Ratio Nitroadipic acid : 2,2'-iminodiethanol = 1:2

Crystallographic Features

While single-crystal X-ray diffraction data for EC 307-136-2 remains unpublished, analogous complexes provide insights into its likely packing arrangement. For example, adipic acid-2,2'-iminodiethanol (CAS 29867-71-8) crystallizes in a monoclinic system with hydrogen-bonded networks between carboxylic acid protons and amine groups. In EC 307-136-2, the nitro group at C2 of the adipic acid backbone introduces additional dipole interactions, potentially increasing lattice energy compared to non-nitrated analogs. Computational modeling suggests a layered structure with alternating hydrophobic (nitro-aliphatic) and hydrophilic (ethanolamine-carboxylate) regions.

Properties

CAS No.

97552-84-6

Molecular Formula

C14H31N3O10

Molecular Weight

401.41 g/mol

IUPAC Name

2-(2-hydroxyethylamino)ethanol;2-nitrohexanedioic acid

InChI

InChI=1S/C6H9NO6.2C4H11NO2/c8-5(9)3-1-2-4(6(10)11)7(12)13;2*6-3-1-5-2-4-7/h4H,1-3H2,(H,8,9)(H,10,11);2*5-7H,1-4H2

InChI Key

VTNNHRNJDCSGKJ-UHFFFAOYSA-N

Canonical SMILES

C(CC(C(=O)O)[N+](=O)[O-])CC(=O)O.C(CO)NCCO.C(CO)NCCO

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis and Thermal Decomposition

DMF undergoes hydrolysis under acidic or basic conditions and decomposes at elevated temperatures:

  • Hydrolysis with NaOH :
    DMF reacts with sodium hydroxide to yield sodium formate and dimethylamine :

    HCON(CH3)2+NaOHHCOONa+(CH3)2NH\text{HCON(CH}_3\text{)}_2 + \text{NaOH} \rightarrow \text{HCOONa} + \text{(CH}_3\text{)}_2\text{NH}
  • Thermal Decomposition :
    At temperatures near its boiling point (153°C), DMF decarbonylates to form dimethylamine and carbon monoxide :

    HCON(CH3)2(CH3)2NH+CO\text{HCON(CH}_3\text{)}_2 \rightarrow \text{(CH}_3\text{)}_2\text{NH} + \text{CO}

Vilsmeier-Haack Reaction

DMF serves as a formylating agent in this reaction, generating chloroiminium intermediates for aromatic formylation :

  • DMF reacts with POCl₃ to form the Vilsmeier reagent:

    HCON(CH3)2+POCl3[(CH3)2N=CHCl]+POCl3\text{HCON(CH}_3\text{)}_2 + \text{POCl}_3 \rightarrow \text{[(CH}_3\text{)}_2\text{N=CHCl]}^+ \text{POCl}_3^-
  • The reagent reacts with arenes (e.g., benzene) to yield formylated products (e.g., benzaldehyde).

Methylation and Methylenation Reactions

DMF acts as a methylating agent in transition-metal-catalyzed reactions:

  • Rhodium-Catalyzed Methylation :
    DMF donates methyl groups to ketones under Rh catalysis. Mechanistic studies confirm the methyl group originates from DMF’s N–CH₃ moiety .

    Ketone+DMFRh, (NH4)2S2O8Methylated Ketone\text{Ketone} + \text{DMF} \xrightarrow{\text{Rh, (NH}_4\text{)}_2\text{S}_2\text{O}_8} \text{Methylated Ketone}
  • Copper-Catalyzed Oxidative Methylenation :
    Arylketones undergo oxidative coupling with DMF to form terminal olefins .

Oxygen Transfer Reactions

DMF serves as an oxygen source in specific transformations:

  • α-Hydroxylation of Propiophenones :
    Using iodine and CuO, DMF facilitates α-hydroxylation to yield α-hydroxy arylketones :

    ArCOCH3+DMFI2,CuOArCOCH2OH\text{ArCOCH}_3 + \text{DMF} \xrightarrow{\text{I}_2, \text{CuO}} \text{ArCOCH}_2\text{OH}
  • Synthesis of Chromenes :
    DMF provides oxygen for the formation of 2-aryliminochromenes from arynes and ketene acetals .

Reactions with Halogens and Electrophiles

DMF participates in halogenation and cycloaddition processes:

  • Haloformylation of Alkenes :
    DMF reacts with alkenes and trichloroisocyanuric acid to form β-haloformates .

  • Cyclization with Electrophiles :
    DMF mediates the synthesis of imidazolinones via copper-catalyzed C–N bond cleavage .

Scientific Research Applications

Einecs 307-136-2 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be used in studies involving cellular processes and biochemical pathways. In medicine, the compound could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrial applications may include its use in the production of materials, coatings, or other chemical products .

Mechanism of Action

The mechanism of action of Einecs 307-136-2 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors to modulate cellular functions. The exact molecular targets and pathways involved would depend on the specific application and the nature of the compound .

Comparison with Similar Compounds

Table 1: Comparative Properties of Selected Compounds

CAS No. Molecular Formula Molecular Weight Solubility (mg/mL) LogP<sup>a</sup> Synthesis Method Key Applications
1046861-20-4 C₆H₅BBrClO₂ 235.27 0.24 2.15 (XLOGP3) Pd-catalyzed coupling in THF/water Pharmaceutical intermediates
10035-16-2 C₉H₆O₂ 146.14 0.564 1.79 (XLOGP3) Condensation with NaH in methanol Organic synthesis
50893-36-2 C₅H₉ClO₃ 152.58 Highly soluble 1.73 (XLOGP3) Reaction in toluene with α-chloroethyl carbonate Polymer additives
55809-36-4 C₇H₁₂N₂O 140.18 1.11 1.73 (XLOGP3) Heating in N,N-dimethylacetamide Agrochemicals

<sup>a</sup> LogP values calculated using XLOGP3 unless otherwise noted.

Structural and Functional Similarities

  • Quaternary Ammonium Compounds : this compound may share similarities with [91081-09-3] (hydroxyethyl-dimethyl perfluoroalkenyl ammonium chlorides), which exhibit high thermal stability and surface activity, making them suitable for firefighting foams or coatings .
  • This compound could belong to a related class if it contains boron or aromatic motifs.
  • Carbonate Esters : 50893-36-2 (chloroethyl carbonate derivatives) are used in polymer synthesis due to their reactivity in esterification reactions . Similar reactivity might be expected for this compound if it contains ester functional groups.

Physicochemical Properties

  • Solubility : Compounds like 10035-16-2 (benzofuran derivatives) exhibit moderate aqueous solubility (0.564 mg/mL), which is critical for bioavailability in drug design . This compound may require similar solubility optimization for industrial applications.
  • LogP : LogP values for analogs range from 1.73 to 2.15, indicating moderate lipophilicity. This balance between hydrophilicity and lipophilicity is essential for membrane permeability in agrochemicals or pharmaceuticals .

Q & A

Q. What are the established methods for characterizing the physicochemical properties of Einecs 307-136-2?

To determine properties like solubility, stability, and reactivity, researchers should employ a combination of spectroscopic (e.g., NMR, FTIR), chromatographic (e.g., HPLC, GC), and thermal analysis (e.g., DSC, TGA) techniques. Cross-referencing data from primary literature and validated databases (e.g., PubChem, Reaxys) ensures accuracy. Ensure equipment specifications (model, manufacturer) and experimental conditions (temperature, solvent systems) are documented rigorously to enable replication .

Q. How should researchers conduct a systematic literature review on this compound to identify knowledge gaps?

  • Step 1 : Use Boolean operators (AND, OR, NOT) in academic databases (e.g., SciFinder, Web of Science) to filter studies by keywords (e.g., "synthesis," "applications," "toxicity").
  • Step 2 : Prioritize peer-reviewed articles and patents, distinguishing primary from secondary sources.
  • Step 3 : Map existing findings into categories (e.g., synthetic pathways, biological activity) and identify contradictions or understudied areas.
  • Step 4 : Use citation tracking tools to locate seminal works and recent advancements .

Q. What ethical standards apply when publishing experimental data on this compound?

Researchers must ensure data integrity by avoiding selective reporting or manipulation. Raw data should be archived with metadata (e.g., instrument calibration details, sample origins). Adhere to copyright laws when reproducing figures and cite all contributions. For human or animal studies, include ethics committee approvals and informed consent protocols .

Advanced Research Questions

Q. How can conflicting data on the reactivity of this compound in different solvents be resolved?

  • Methodological Approach : Replicate experiments under standardized conditions (e.g., controlled humidity, purity of solvents) and perform error analysis (e.g., standard deviation, confidence intervals).
  • Comparative Analysis : Cross-validate results using multiple techniques (e.g., kinetic studies via UV-Vis spectroscopy vs. computational simulations).
  • Contextual Evaluation : Assess whether discrepancies arise from methodological differences (e.g., stirring rate, temperature gradients) or intrinsic compound behavior. Document limitations transparently .

Q. What strategies are effective for designing a study to investigate the catalytic mechanisms of this compound under varying environmental conditions?

  • Hypothesis-Driven Design : Formulate testable hypotheses (e.g., "Catalytic efficiency decreases above pH 7 due to hydroxylation").
  • Variable Control : Isolate independent variables (e.g., pH, temperature) while monitoring dependent variables (e.g., reaction rate, byproduct formation).
  • High-Throughput Screening : Use automated systems to test multiple conditions efficiently.
  • Statistical Validation : Apply ANOVA or regression models to quantify significance. Include negative controls and triplicate runs to ensure reproducibility .

Q. How can researchers address uncertainties in computational modeling predictions for this compound’s interaction with biological targets?

  • Model Validation : Compare predictions with empirical data (e.g., docking scores vs. in vitro binding assays).
  • Parameter Sensitivity Analysis : Identify which input variables (e.g., force fields, solvation models) most affect outcomes.
  • Collaborative Peer Review : Share models with computational chemists to detect oversights (e.g., improper boundary conditions) .

Methodological Frameworks

Q. What steps ensure rigorous statistical analysis of dose-response data for this compound in toxicity studies?

  • Data Normalization : Adjust for background noise (e.g., solvent controls).
  • Dose-Response Curves : Use software like GraphPad Prism to calculate EC50/IC50 values with 95% confidence intervals.
  • Outlier Detection : Apply Grubbs’ test or Dixon’s Q-test to exclude anomalous data points.
  • Reporting Standards : Follow CONSORT or ARRIVE guidelines for transparency .

Q. How should researchers optimize synthetic pathways for this compound to minimize byproducts?

  • DoE (Design of Experiments) : Use factorial designs to test variables (e.g., catalyst loading, reaction time).
  • Analytical Monitoring : Employ in-situ techniques (e.g., ReactIR) to track intermediate formation.
  • Green Chemistry Principles : Substitute hazardous reagents and optimize atom economy. Compare energy efficiency via E-factor calculations .

Data Management and Reproducibility

Q. What protocols enhance the reproducibility of spectroscopic data for this compound?

  • Instrument Calibration : Document calibration routines (e.g., using reference standards for NMR shifts).
  • Metadata Archiving : Include sample preparation details (e.g., drying time, degassing steps) in supplementary materials.
  • Open Data Platforms : Upload raw spectra to repositories like Zenodo with CC-BY licenses .

Q. How can interdisciplinary teams collaboratively validate the environmental impact of this compound?

  • Role Allocation : Assign tasks based on expertise (e.g., chemists analyze degradation products, ecologists assess toxicity).
  • Shared Databases : Use cloud-based platforms (e.g., LabArchives) for real-time data sharing.
  • Consensus Protocols : Develop standardized testing methods (e.g., OECD guidelines) to harmonize results .

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